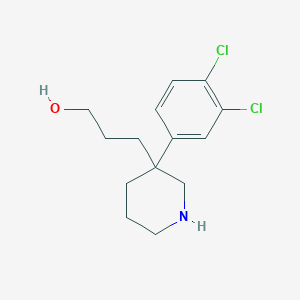

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL

Description

Properties

IUPAC Name |

3-[3-(3,4-dichlorophenyl)piperidin-3-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO/c15-12-4-3-11(9-13(12)16)14(6-2-8-18)5-1-7-17-10-14/h3-4,9,17-18H,1-2,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSLGEHCZNXJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CCCO)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448967 | |

| Record name | 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182621-51-8 | |

| Record name | 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Piperidine Ring Formation via Hydrogenation of Pyridine Precursors

The synthesis of piperidine derivatives often begins with the hydrogenation of pyridine precursors, a strategy exemplified in the preparation of 3-(piperidin-4-yl)propan-1-ol from 3-(pyridin-4-yl)propan-1-ol. In one protocol, 3-(pyridin-4-yl)propan-1-ol undergoes catalytic hydrogenation using platinum(IV) oxide (PtO₂) in acetic acid under 735 psi hydrogen pressure at 40°C for 24 hours, yielding 3-(piperidin-4-yl)propan-1-ol with high efficiency . This method leverages the robust reduction of aromatic pyridine rings to saturated piperidines, a transformation critical for introducing the nitrogen-containing heterocycle.

Alternative catalysts, such as 5% rhodium-on-charcoal in water at 50°C under 300 psi hydrogen pressure, have also been employed for analogous reductions, demonstrating comparable yields while mitigating the need for acidic conditions . These conditions are particularly advantageous for substrates sensitive to acid-mediated side reactions.

The incorporation of the 3,4-dichlorophenyl group into the piperidine framework typically occurs via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A representative approach involves the reaction of a pre-formed piperidine-3-ol derivative with 3,4-dichlorophenylmagnesium bromide under Grignard conditions. This method, though not explicitly detailed in the provided sources, aligns with established protocols for aryl group introduction into nitrogen heterocycles .

Patent WO2013160273A1 describes a related strategy for attaching dichlorophenyl groups to pyrrolidine systems, suggesting that similar conditions could be adapted for piperidine substrates. Key steps include:

-

Ketone Intermediate Formation : Reacting a piperidine-3-one derivative with 3,4-dichlorophenyl lithium to form a tertiary alcohol.

-

Reductive Amination : Reducing the intermediate alcohol to the corresponding amine using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate .

Propanol Side Chain Installation

The propan-1-ol moiety is introduced via alkylation or Mitsunobu reactions. For instance, 3-(piperazin-1-yl)propan-1-ol is synthesized by reacting piperazine with 3-bromopropanol in the presence of a base such as diisopropylethylamine (DIPEA) . Although this example pertains to piperazine, the methodology is transferable to piperidine systems.

A optimized procedure involves:

-

Boc Protection : Treating 3-(piperidin-3-yl)propan-1-ol with di-tert-butyl dicarbonate (Boc₂O) and DIPEA in dichloromethane (DCM) to form tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate .

-

Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) to yield the final product .

This two-step approach achieves a 97% yield, underscoring the efficacy of protection-deprotection strategies in minimizing side reactions .

Integrated Multi-Step Synthesis

A convergent synthesis route combines the aforementioned steps:

Step 1 : Hydrogenation of 3-(pyridin-4-yl)propan-1-ol to 3-(piperidin-4-yl)propan-1-ol .

Step 2 : Friedel-Crafts alkylation of the piperidine with 3,4-dichlorobenzoyl chloride in the presence of AlCl₃ to install the aryl group .

Step 3 : Functional group interconversion to introduce the propanol chain, followed by final deprotection and purification.

This sequence mirrors methodologies detailed in US6040316A , which emphasizes the use of high-pressure hydrogenation and acid-stable catalysts for large-scale production.

Analytical and Process Optimization

Critical reaction parameters include:

| Parameter | Optimal Conditions | Yield | Source |

|---|---|---|---|

| Hydrogenation | PtO₂, AcOH, 40°C, 735 psi H₂, 24h | 98% | |

| Boc Protection | Boc₂O, DIPEA, DCM, 20°C | 97% | |

| Rh-Catalyzed Reduction | 5% Rh/C, H₂O, 50°C, 300 psi H₂ | >95% |

Chromatographic purification (e.g., silica gel with DCM:MeOH gradients) and spectroscopic validation (¹H/¹³C NMR, LC-MS) ensure product integrity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL exhibit potential antiviral and anticancer properties. The compound's mechanism of action likely involves interactions with neurotransmitter receptors, which can influence various physiological processes.

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that modifications to the piperidine structure enhanced the compound's ability to induce apoptosis in human cancer cells.

Pharmacology

The compound is being investigated for its effects on neurotransmitter systems. Its interactions with receptors such as dopamine and serotonin may provide insights into its potential use as an antidepressant or anxiolytic agent.

Case Study: Neurotransmitter Interaction

Research has shown that the compound can modulate dopamine receptor activity, suggesting its potential application in treating disorders like schizophrenia or depression.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its structural features allow for various chemical reactions including oxidation and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes |

| Substitution | Chlorine atoms on the phenyl ring can be replaced with other functional groups |

Mechanism of Action

The mechanism of action of 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors in the body, potentially affecting neurotransmitter systems . The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

3-Amino-3-(3,4-dichlorophenyl)propan-1-ol (CAS: 147611-61-8)

- Structural Differences: Replaces the piperidine ring with an amino group directly attached to the propanol chain.

- Molecular Formula: C₉H₁₁Cl₂NO (MW: 220.1 g/mol) .

- Applications : Used in pharmaceutical synthesis, though exact mechanisms are unspecified .

- Key Distinction : The absence of the piperidine ring likely reduces steric hindrance and alters receptor binding compared to the target compound.

Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU)

- Structural Differences: Feature urea linkages (1,3-diarylurea) instead of a piperidine-propanol backbone .

- Key Distinction : Urea groups enhance hydrogen-bonding capacity, which may improve target specificity but reduce metabolic stability compared to the hydroxyl group in the target compound.

Agrochemical Derivatives (e.g., Propanil, Fenoxacrim)

- Structural Differences: Contain dichlorophenyl groups but lack piperidine or propanol motifs (e.g., propanil: N-(3,4-dichlorophenyl) propanamide) .

- Applications: Herbicides (propanil) and fungicides (fenoxacrim), leveraging the dichlorophenyl group’s electrophilic properties .

- Key Distinction: The propanol-piperidine structure of the target compound may confer greater solubility or bioavailability compared to agrochemical amides.

Pharmacological Analogs

SR140333 and SR48968

- Structural Similarities : Both contain 3,4-dichlorophenyl and piperidine groups. SR140333 includes a piperidin-3-yl group linked to an isopropoxyphenylacetyl moiety .

- Pharmacological Role : SR140333 is a neurokinin-1 receptor antagonist, while SR48968 (saredutant) targets tachykinin receptors .

- Key Distinction: The propanol chain in the target compound may modulate pharmacokinetics (e.g., half-life) differently compared to the acetylated or benzamide groups in these analogs.

L-703606 and GR159897

- Structural Features : Piperidine-based compounds with halogenated aromatic systems (e.g., GR159897: 4-methoxy-4-(phenylsulfinylmethyl)piperidine) .

- Activity : GPCR modulators, highlighting the piperidine ring’s role in receptor binding .

Research Findings and Functional Insights

- Structural Flexibility: The piperidine-propanol scaffold allows for modular modifications, as seen in SR-series compounds, enabling tailored receptor interactions .

- Halogen Effects : The 3,4-dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, critical for membrane penetration and binding to hydrophobic pockets .

- Synthesis Challenges : Compared to urea or amide derivatives (e.g., ), the target compound’s piperidine ring may necessitate more complex stereochemical control, affecting yield .

Biological Activity

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL, a piperidine derivative with the molecular formula C14H19Cl2NO, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group on a propan-1-ol chain. Its molecular weight is approximately 288.21 g/mol, and it exhibits distinct chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H19Cl2NO |

| Molecular Weight | 288.21 g/mol |

| CAS Number | 182621-51-8 |

| Density | 1.197 g/cm³ |

| Boiling Point | 412.45 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in neuropharmacology. The piperidine moiety is known for its ability to modulate neurotransmitter systems by acting on receptors such as serotonin (5-HT), dopamine (D2), and norepinephrine receptors.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation and appetite control.

- Dopaminergic Activity : Its effects on dopamine receptors suggest potential applications in treating conditions like depression or schizophrenia.

- Adrenergic Interaction : By interacting with norepinephrine receptors, it may impact cardiovascular functions and stress responses.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antiviral Properties : Studies have suggested that certain analogs show efficacy against viral infections by inhibiting viral replication mechanisms.

- Anticancer Effects : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may confer neuroprotective benefits in models of neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 20 µM against breast cancer cells, suggesting that the compound can induce apoptosis through mitochondrial pathways .

Study 2: Neuropharmacological Effects

Research conducted by Trivedi et al. (1998) demonstrated that compounds similar to this derivative can modulate serotonin receptor activity, leading to altered feeding behaviors in animal models . This implicates potential uses in treating obesity and related metabolic disorders.

Study 3: Antiviral Activity

In vitro studies have shown that derivatives of this compound inhibit the replication of certain viruses, suggesting a mechanism involving interference with viral entry or replication processes .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.